molecular formula C20H20N2O2 B13816568 Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- CAS No. 32391-60-9

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)-

Cat. No.: B13816568
CAS No.: 32391-60-9
M. Wt: 320.4 g/mol
InChI Key: AKGXJTYPTNGRPS-UHFFFAOYSA-N
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Description

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is a heterocyclic compound that features both morpholine and oxazole rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is unique due to its combined morpholine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .

Properties

CAS No.

32391-60-9

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]morpholine

InChI

InChI=1S/C20H20N2O2/c1-3-7-16(8-4-1)19-20(17-9-5-2-6-10-17)24-18(21-19)15-22-11-13-23-14-12-22/h1-10H,11-15H2

InChI Key

AKGXJTYPTNGRPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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